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2-Hydrazinyl-3,6-dimethylpyridine

Cat. No.: B14085665
M. Wt: 137.18 g/mol
InChI Key: HVEUXVKTVYERPC-UHFFFAOYSA-N
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Description

Significance of Hydrazinyl and Pyridine (B92270) Moieties in Organic and Inorganic Chemistry

The pyridine ring is a fundamental six-membered aromatic heterocycle that is ubiquitous in both natural and synthetic compounds. achemblock.com Its derivatives are foundational to numerous pharmaceuticals and agrochemicals and serve as essential ligands in coordination chemistry and asymmetric catalysis. achemblock.comuni.lugoogle.com The nitrogen atom in the pyridine ring imparts mild basicity and polarity, and it can act as a hydrogen bond acceptor or a coordination site for metal ions. wikipedia.orgchemicalbook.com This versatility allows for fine-tuning of a molecule's physical, chemical, and biological properties. achemblock.comgoogle.com The structural rigidity and aromaticity of the pyridine nucleus make it a reliable and predictable component in the design of complex molecular structures. google.com

The hydrazinyl group (-NHNH2), derived from hydrazine (B178648), is a potent nucleophile and a valuable functional group in organic synthesis. researchgate.netacs.org It is a key component in the synthesis of a vast array of heterocyclic compounds, such as pyrazoles and triazoles, through condensation and cyclization reactions. researchgate.net Hydrazinyl derivatives are also crucial intermediates in the preparation of other functional groups. psu.edu The presence of two adjacent nitrogen atoms with lone pairs of electrons allows the hydrazinyl moiety to act as a bidentate ligand in the formation of metal complexes, contributing to the development of novel catalysts and materials.

Overview of the 2-Hydrazinyl-3,6-dimethylpyridine Scaffold: Structural Features and Synthetic Potential

The this compound scaffold combines the features of the pyridine ring and the hydrazinyl group, with two additional methyl groups that influence its steric and electronic properties. The methyl groups at positions 3 and 6 can impact the reactivity of the adjacent hydrazinyl group and the pyridine nitrogen, respectively.

Structural Features: The molecule consists of a pyridine ring substituted at the 2-position with a hydrazinyl group and at the 3- and 6-positions with methyl groups. The steric hindrance provided by the 6-methyl group can influence the coordination behavior of the pyridine nitrogen. The nucleophilicity of the hydrazinyl group is modulated by the electronic effects of the pyridine ring and the adjacent 3-methyl group.

Synthetic Potential: The synthesis of 2-hydrazinylpyridine derivatives is commonly achieved through the nucleophilic substitution of a halogen atom on the pyridine ring with hydrazine. google.comgoogle.com Specifically, this compound can be synthesized by reacting its precursor, 2-Chloro-3,6-dimethylpyridine, with hydrazine hydrate. achemblock.compsu.edugoogle.comresearchgate.net This reaction is typically performed in a suitable solvent and may be heated to facilitate the substitution. psu.edugoogle.com The resulting compound is a versatile intermediate. The hydrazinyl moiety can undergo condensation with aldehydes and ketones to form hydrazones, which can be further cyclized to generate various heterocyclic systems like pyrazoles. researchgate.netresearchgate.net Furthermore, the hydrazinyl group can be a precursor for other functionalities through reactions like oxidative denitrogenation. psu.edursc.org

Table 1: Physicochemical Properties of 2-Chloro-3,6-dimethylpyridine This interactive table provides key data for the precursor to this compound.

Property Value Reference
IUPAC Name 2-chloro-3,6-dimethylpyridine achemblock.com
CAS Number 72093-14-2 achemblock.com
Molecular Formula C₇H₈ClN achemblock.com
Molecular Weight 141.6 g/mol achemblock.com
Purity 95% achemblock.com
MDL Number MFCD12400985 achemblock.com

Scope and Research Trajectories of this compound

While specific research on this compound is not extensively documented in publicly available literature, its research trajectories can be inferred from the established chemistry of related hydrazinylpyridines.

As a Synthetic Intermediate: The primary role of this compound is as a versatile building block in organic synthesis. Its reaction with various electrophiles opens pathways to a wide range of more complex molecules. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. The synthesis of various pyrazole (B372694) derivatives often utilizes hydrazinyl precursors. researchgate.net

In Coordination Chemistry and Catalysis: The presence of both a pyridine nitrogen and a hydrazinyl group allows this compound to act as a potential chelating ligand for various metal ions. The resulting metal complexes could be explored for catalytic applications, such as in cross-coupling reactions or oxidation processes. The steric and electronic environment created by the dimethyl substitution pattern can be exploited to tune the stability and reactivity of these potential catalysts.

In Medicinal Chemistry Research: Hydrazinylpyridines and their derivatives, such as hydrazones, are known to exhibit a range of biological activities. researchgate.net Novel pyridine-based hydrazones have been synthesized and investigated for their potential as anticancer agents. researchgate.net The this compound scaffold could serve as a starting point for the development of new libraries of compounds for biological screening. For example, derivatives like 2-methyl-6-(phenylethynyl)pyridine (MPEP), a known mGluR5 receptor antagonist, are synthesized from hydrazinylpyridine precursors. rsc.org This highlights the potential of the target scaffold in synthesizing neurologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B14085665 2-Hydrazinyl-3,6-dimethylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(3,6-dimethylpyridin-2-yl)hydrazine

InChI

InChI=1S/C7H11N3/c1-5-3-4-6(2)9-7(5)10-8/h3-4H,8H2,1-2H3,(H,9,10)

InChI Key

HVEUXVKTVYERPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)NN

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 2 Hydrazinyl 3,6 Dimethylpyridine

Condensation Reactions of the Hydrazinyl Moiety

The hydrazinyl (-NHNH2) group is a key functional group that readily participates in condensation reactions with carbonyl compounds. This reactivity is fundamental to the synthesis of a wide array of derivatives.

Formation of Hydrazones and Schiff Bases

The reaction of 2-hydrazinyl-3,6-dimethylpyridine with aldehydes and ketones results in the formation of hydrazones. organic-chemistry.orgnih.govminarjournal.com These reactions typically involve the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazones contain the characteristic azomethine group (-NHN=CH-). nih.gov

Schiff bases, a class of compounds containing a carbon-nitrogen double bond, can also be synthesized from hydrazinylpyridines. Hydrazones are considered a specific type of Schiff base. longdom.orgresearchgate.net The synthesis of these compounds is often straightforward, involving the refluxing of the hydrazide and the carbonyl compound in a suitable solvent like ethanol. nih.gov

The formation of hydrazones and Schiff bases is a versatile method for creating new molecular structures. For instance, novel pyridine-based dihydrazones have been synthesized by condensing appropriate aldehydes with pyridine-2,6-dicarbohydrazide. researchgate.net Similarly, various hydrazone derivatives have been prepared through the reaction of hydrazides with different aldehydes. minarjournal.commdpi.com

Table 1: Examples of Hydrazone and Schiff Base Synthesis
ReactantsProduct TypeKey Features
This compound and various aldehydes/ketonesHydrazonesFormation of an azomethine linkage (-NHN=CH-). nih.gov
Pyridine-2,6-dicarbohydrazide and various aldehydesDihydrazonesTwo hydrazone moieties attached to a central pyridine (B92270) ring. researchgate.net
Hydrazides and substituted benzaldehydesHydrazide-hydrazonesIncorporation of various substituted aromatic rings. researchgate.net

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

The hydrazinyl moiety of this compound can also participate in cyclocondensation reactions, leading to the formation of fused heterocyclic systems. These reactions often involve bifunctional reagents, where one part of the reagent reacts with the hydrazinyl group and another part reacts with a different position on the pyridine ring or a substituent.

A prominent example is the synthesis of pyrazole (B372694) derivatives. Pyrazoles can be formed through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov This reaction, known as the Knorr pyrazole synthesis, is a classic method for constructing the pyrazole ring. Multicomponent reactions offer an efficient pathway to synthesize substituted pyrazoles by generating 1,3-dielectrophiles in situ, which then undergo cyclocondensation with hydrazines. beilstein-journals.org For instance, 3,5-disubstituted pyrazoles have been synthesized via the cyclocondensation of 1,2-allenic ketones with hydrazines. researchgate.net

Furthermore, the reaction of this compound with β-ketoesters can lead to the formation of pyrazolones. beilstein-journals.org These reactions highlight the utility of the hydrazinyl group as a building block for constructing more complex heterocyclic frameworks.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for reactions such as protonation and N-alkylation.

Protonation of the pyridine nitrogen can significantly influence the reactivity of the entire molecule. For example, in the cyclization reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde, protonation of the pyridine nitrogen increases the acidity of the methyl groups, facilitating the subsequent reaction steps. nih.gov

The electronic properties of the pyridine nitrogen are influenced by the position of substituents on the ring. The electron-donating or withdrawing nature of these substituents can affect the basicity and nucleophilicity of the nitrogen atom. mdpi.com

Functionalization of the Methyl Substituents at Positions 3 and 6

The methyl groups at the 3 and 6 positions of the pyridine ring can also be sites for chemical modification. While less reactive than the hydrazinyl group, they can undergo reactions under specific conditions.

One notable reaction is the Hantzsch dihydropyridine (B1217469) synthesis, which can be used to construct the dihydropyridine ring with substituents at various positions, including the methyl groups. nih.govresearchgate.netmdpi.com The synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine. mdpi.com Variations of this method allow for the preparation of a wide range of substituted dihydropyridines. nih.govresearchgate.net

The reactivity of the methyl groups can be enhanced by the electronic effects of other substituents on the pyridine ring. As mentioned earlier, protonation of the pyridine nitrogen can increase the CH-acidity of the methyl groups, making them more susceptible to deprotonation and subsequent reactions. nih.gov

Synthesis of Complex Molecular Architectures and Hybrid Compounds Incorporating the this compound Core

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of complex molecular architectures and hybrid compounds.

By combining the reactivity of the hydrazinyl group with that of other functional groups, it is possible to construct intricate molecules. For example, the condensation of hydrazones with other reagents can lead to the formation of larger, more complex structures. beilstein-journals.org

The synthesis of macrocyclic Schiff bases is another example of building complex architectures. These molecules are formed by the reaction of dihydrazides with dicarbonyl compounds, resulting in large ring structures containing multiple donor atoms. longdom.orgresearchgate.net

Furthermore, the this compound core can be incorporated into hybrid compounds by linking it to other molecular fragments. This approach allows for the combination of the properties of the pyridine-hydrazide moiety with those of other chemical entities, potentially leading to materials with novel functions.

Coordination Chemistry of 2 Hydrazinyl 3,6 Dimethylpyridine As a Ligand

Ligand Design Principles and Potential Coordination Modes (N,N-Donor, N,N,N-Tridentate, etc.)

2-Hydrazinyl-3,6-dimethylpyridine possesses two key nitrogen-containing functional groups that can act as Lewis bases and donate electron pairs to a metal center: the pyridine (B92270) ring nitrogen and the hydrazinyl group (-NHNH2). The relative position of these groups and the presence of methyl substituents are crucial in determining its coordination behavior.

The pyridine nitrogen offers a σ-donating site. The two methyl groups at positions 3 and 6 on the pyridine ring can influence the ligand's steric bulk and electronic properties. The methyl group at position 6, in particular, is adjacent to the pyridine nitrogen and can create steric hindrance, potentially affecting the approach of a metal ion.

The hydrazinyl group provides additional donor sites in the form of its two nitrogen atoms. This opens up several possibilities for coordination:

N,N-Donor Bidentate Mode: The most probable coordination mode involves the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group, forming a stable five-membered chelate ring. This bidentate chelation is a common feature in many related hydrazinyl-pyridine ligands.

Bridging Ligand: The hydrazinyl group could also bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.

N,N,N-Tridentate Mode (after condensation): While the this compound ligand itself is likely to act as a bidentate ligand, it can serve as a precursor to form multidentate ligands. For instance, condensation of the hydrazinyl group with an aldehyde or ketone containing another donor group (like a pyridine ring) can lead to the formation of a hydrazone. These resulting Schiff base ligands can act as tridentate or even tetradentate ligands, coordinating through the pyridine nitrogen, the imine nitrogen, and another donor atom from the condensed aldehyde or ketone. Hydrazones derived from the condensation of isonicotinic acid hydrazide with pyridine aldehydes, for example, have shown to be effective multidentate ligands. researchgate.net

The electronic nature of the pyridine ring, modified by the electron-donating methyl groups, would enhance the basicity of the pyridine nitrogen, favoring coordination.

Synthesis of Mononuclear and Multinuclear Metal Complexes

The synthesis of metal complexes with a ligand like this compound would likely follow standard procedures for the formation of coordination compounds. Typically, this involves the reaction of a metal salt with the ligand in a suitable solvent.

The formation of stable complexes with a wide array of transition metals can be anticipated. The synthesis would generally involve mixing a solution of the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) with a solution of the ligand, often with gentle heating to facilitate the reaction. The stoichiometry of the resulting complexes (metal-to-ligand ratio) would depend on the metal ion, its preferred coordination number, and the reaction conditions.

For instance, studies on related hydrazone ligands have shown the formation of 1:1 and 1:2 metal-to-ligand complexes. science.gov In the case of divalent metal ions like Mn(II), Co(II), Ni(II), and Cu(II) with a related 4-acetylpyridine (B144475) benzoyl hydrazone ligand, complexes with the general formula [M(LH)₂]X₂ were synthesized, indicating a 1:2 metal-to-ligand ratio where the ligand acts as a bidentate donor. researchgate.net It is plausible that this compound would form similar mononuclear complexes.

The potential for this ligand to act as a bridging unit also suggests the possibility of forming multinuclear complexes, particularly with metal ions that favor such arrangements.

While less common than with transition metals, coordination complexes with main group metals are also conceivable. The Lewis acidic character of some main group metal halides or organometallic compounds could facilitate the formation of adducts with this compound. The coordination would likely occur through the nitrogen donor atoms, similar to the interactions with transition metals.

Structural Elucidation of Metal Complexes

To definitively determine the structure and bonding in any new metal complexes of this compound, a combination of analytical techniques would be essential.

The most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline metal complex is single-crystal X-ray diffraction. This method would provide precise information on:

The coordination number and geometry of the metal center (e.g., octahedral, tetrahedral, square planar).

The exact coordination mode of the ligand (bidentate, bridging, etc.).

The bond lengths and angles within the coordination sphere.

For example, in complexes of related pyridine thiazole (B1198619) ligands, single-crystal X-ray analysis has been used to confirm the bidentate coordination of the ligand to a zinc(II) center and a bridging mode in a cadmium(II) polymer. uni.lu This highlights the type of detailed structural information that could be obtained for complexes of this compound.

Table 1: Illustrative Coordination Geometries in Related Pyridine-Based Metal Complexes

Metal IonLigandCoordination GeometryReference
Ni(II)N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamineOctahedral bldpharm.com
Zn(II)4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazoleTetrahedral uni.lu
Cd(II)4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazoleDistorted Octahedral (in polymer) uni.lu
Cu(II)Pyrazine-2,5-diyldimethanolSix-coordinated sigmaaldrich.com

This table provides examples from related systems to illustrate potential coordination geometries and is not based on data for this compound itself.

Beyond the individual molecule, the packing of metal complexes in the crystal lattice is governed by weaker intermolecular forces. These interactions are crucial in the field of crystal engineering and can influence the material's bulk properties. For complexes of this compound, several types of intermolecular interactions could be anticipated:

Hydrogen Bonding: The hydrazinyl group, with its N-H bonds, is an excellent hydrogen bond donor. These can form strong interactions with anions, solvent molecules, or even the pyridine nitrogen of an adjacent complex. Such hydrogen bonds are known to play a critical role in assembling mononuclear complexes into one-, two-, or three-dimensional supramolecular architectures. For instance, in Ni(II) complexes with a di(pyrazin-2-yl)-pyridine-2,6-diamine ligand, hydrogen bonds between the amino groups and anions dictate the final supramolecular structure. bldpharm.combldpharm.com

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. This is a common feature in the crystal packing of pyridine-containing compounds.

Table 2: Common Intermolecular Interactions in Pyridine-Based Coordination Compounds

Type of InteractionDescriptionPotential Role in this compound Complexes
Hydrogen BondingInteraction between a hydrogen atom on an electronegative atom (like N-H) and another electronegative atom.Formation of extended networks (1D, 2D, or 3D) through the hydrazinyl group.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Stabilization of the crystal lattice by interactions between pyridine rings.
Anion-π InteractionsElectrostatic interaction between an anion and the electron-rich face of a π-system.Could occur between counter-anions and the pyridine ring.

This table outlines potential interactions based on the structure of the target ligand and is not based on experimentally determined structures.

Limited Research Data Available for Coordination Chemistry of this compound

The performed searches aimed to retrieve specific data on the following:

Electronic and Spectroscopic Properties: Information regarding the ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectra of coordination compounds formed with this compound as a ligand was sought. This would typically include details on electronic transitions (such as π→π, n→π, and charge transfer bands), shifts in vibrational frequencies upon coordination (for example, of the C=N or N-N bonds), and changes in the chemical shifts of the ligand's protons and carbons upon complexation.

Magnetic Properties: Data on the magnetic moments and electron paramagnetic resonance (EPR) spectra of paramagnetic metal complexes with this ligand were also a key focus of the investigation. Such information is crucial for understanding the electronic structure and bonding within these compounds.

Despite employing various targeted search queries, the results consistently pointed to studies on analogous but structurally distinct ligands. This suggests that the coordination chemistry of this compound is an area that has not been extensively explored or reported in peer-reviewed scientific literature.

Therefore, the generation of a detailed article with comprehensive data tables on the electronic, spectroscopic, and magnetic properties of coordination compounds of this compound, as per the requested outline, cannot be fulfilled at this time due to the absence of specific research findings for this particular compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 2-Hydrazinyl-3,6-dimethylpyridine is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydrazinyl protons. The two protons on the pyridine (B92270) ring (at the C4 and C5 positions) would appear as doublets due to coupling with each other. The methyl groups at C3 and C6 would each produce a singlet. The hydrazinyl group (-NHNH₂) would give rise to two signals, one for the NH proton and one for the NH₂ protons, which may be broad and their chemical shifts can be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will confirm the presence of seven distinct carbon atoms. The signals for the pyridine ring carbons (C2, C3, C4, C5, C6) would appear in the aromatic region. The C2, C3 and C6 carbons, being directly attached to heteroatoms (N) or substituents, would have characteristic chemical shifts. The two methyl carbons would appear in the aliphatic region at the upfield end of the spectrum. A study on the related compound 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile showed carbon signals at 155.84 ppm (C-2), 155.67 ppm (C-6), 152.50 ppm (C-4), and 147.23 ppm (C-5), providing a reference for substituted hydrazinopyridines. researchgate.net

Below is a table of predicted chemical shifts based on the analysis of analogous structures.

Predicted ¹H and ¹³C NMR Data for this compound
AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C2-NH-NH₂~7.5-8.5 (broad s, 1H)~158-162NH chemical shift is solvent-dependent. C2 is attached to two nitrogen atoms.
C2-NH-NH₂~4.0-5.0 (broad s, 2H)N/ANH₂ chemical shift is solvent-dependent.
C3-CH₃~2.3-2.5 (s, 3H)~17-20Aliphatic methyl group.
C4-H~7.2-7.4 (d)~120-125Aromatic proton coupled to H5.
C5-H~6.8-7.0 (d)~115-120Aromatic proton coupled to H4.
C6-CH₃~2.4-2.6 (s, 3H)~22-25Aliphatic methyl group adjacent to ring nitrogen.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals and confirming the substitution pattern.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of the C4-H and C5-H protons, confirming their adjacent positions on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly bonded to. This would definitively link the proton signals of the methyl groups and the ring protons to their respective carbon atoms.

The protons of the C6-methyl group to carbons C6 and C5.

The protons of the C3-methyl group to carbons C3, C2, and C4.

The C4-H proton to carbons C2, C3, and C6.

The C5-H proton to carbons C3 and C6.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Bonding Studies

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bonding. For this compound, the spectra would be dominated by vibrations of the hydrazinyl, methyl, and pyridine ring moieties. Analysis of related compounds like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile provides insight into the expected vibrational frequencies. researchgate.net

Expected FTIR/Raman Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3400N-H stretchingHydrazinyl (-NHNH₂)
3000-3100Aromatic C-H stretchingPyridine Ring
2850-3000Aliphatic C-H stretchingMethyl (-CH₃)
1580-1620C=C and C=N ring stretchingPyridine Ring
1550-1650N-H bending (scissoring)Hydrazinyl (-NH₂)
1400-1500Ring stretching / CH₃ bendingPyridine Ring / Methyl

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Transitions and Excited State Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. Substituted pyridines typically exhibit strong absorption bands corresponding to π→π* transitions within the aromatic ring and weaker n→π* transitions involving the lone pair of electrons on the nitrogen atom. The introduction of the hydrazinyl group, a strong electron-donating group, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the parent 2,6-dimethylpyridine (B142122). nih.gov A study on a related hydrazinopyridine derivative showed three absorption maxima around 238, 280, and 350 nm. researchgate.net

Fluorescence spectroscopy measures the emission of light from an excited electronic state. While many aromatic compounds are fluorescent, it is not a guaranteed property. For instance, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was found to be non-fluorescent, indicating that the excited state deactivates through non-radiative pathways. researchgate.net Therefore, this compound may or may not exhibit fluorescence, and this would need to be determined experimentally.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons (i.e., paramagnetic species). This compound, in its stable, neutral state, is a diamagnetic molecule with all electrons paired. Therefore, it would be "EPR-silent" and would not produce an EPR spectrum. An EPR signal could only be observed if the compound were to be converted into a paramagnetic form, for example, by oxidation to a radical cation or by forming a complex with a paramagnetic metal ion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (C₇H₁₁N₃), the exact molecular weight is 137.0953 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 137. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for related compounds like 2,6-dimethylpyridine (m/z 107) and other substituted pyridines involve the loss of small, stable molecules or radicals. nih.govnist.gov

Predicted Fragmentation Pattern:

Molecular Ion (M⁺˙): m/z = 137

Loss of NH₂: [M - 16]⁺ at m/z = 121

Loss of N₂H₃: [M - 31]⁺ at m/z = 106 (corresponding to the 3,6-dimethylpyridyl cation)

Loss of N₂H₄: [M - 32]⁺ at m/z = 105 (a common rearrangement pathway)

Loss of CH₃: [M - 15]⁺ at m/z = 122

Electrochemical Methods (Cyclic Voltammetry) for Redox Behavior

The electrochemical properties of this compound, specifically its redox behavior, can be investigated using techniques such as cyclic voltammetry (CV). This method provides valuable insights into the oxidation and reduction processes of the molecule, including the potentials at which these events occur and the stability of the resulting species. While specific cyclic voltammetry data for this compound is not extensively detailed in publicly available literature, the general electrochemical behavior of related hydrazine (B178648) and pyridine derivatives can offer a predictive framework.

Detailed Research Findings

Research on various hydrazine derivatives has demonstrated their susceptibility to electrochemical oxidation. researchgate.net The hydrazinyl moiety (-NHNH2) is known to be an electroactive group that can be oxidized at an electrode surface. The potential at which this oxidation occurs is influenced by the electronic environment of the molecule, including the nature of the aromatic ring and the presence of other substituents.

For pyridine derivatives, the redox potentials are significantly affected by the type and position of substituents on the ring. mdpi.com Electron-donating groups, such as methyl groups, generally make oxidation easier (occur at a lower potential) by increasing the electron density on the pyridine ring. Conversely, electron-withdrawing groups tend to make oxidation more difficult. In the case of this compound, the presence of two electron-donating methyl groups at positions 3 and 6 would be expected to influence the redox potential of the hydrazinyl group and the pyridine ring.

Studies on aminopyridines, which are structurally related to hydrazinylpyridines, show that the amino group can be oxidized, and its redox potential is also sensitive to other substituents on the pyridine ring. nih.gov The lone pair of electrons on the nitrogen atoms of the hydrazinyl group in this compound would be the primary site for initial oxidation.

A hypothetical cyclic voltammogram of this compound would likely exhibit an anodic peak corresponding to the oxidation of the hydrazinyl group. The reversibility of this process would depend on the stability of the generated radical cation. In some cases, the initial oxidation can be followed by chemical reactions, leading to a more complex electrochemical profile. The specific potential values and the characteristics of the voltammetric waves would need to be determined experimentally.

Interactive Data Table

As specific experimental data from cyclic voltammetry for this compound is not available in the reviewed literature, the following table is a hypothetical representation based on the expected behavior of similar compounds. The values are illustrative and would need to be confirmed by experimental studies.

ParameterExpected Observation
Oxidation Potential (Epa) An anodic peak is expected, corresponding to the oxidation of the hydrazinyl group. The presence of methyl groups may shift this to a lower potential compared to unsubstituted hydrazinopyridine.
Reduction Potential (Epc) A corresponding cathodic peak may or may not be observed, depending on the stability and reversibility of the oxidized species.
Peak Separation (ΔEp) If the process is reversible, the peak separation (Epa - Epc) would be close to 59/n mV (where n is the number of electrons transferred), indicating a reversible one-electron transfer.
Scan Rate Dependence The peak current should increase with the square root of the scan rate for a diffusion-controlled process.

Computational and Theoretical Investigations of 2 Hydrazinyl 3,6 Dimethylpyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules like 2-Hydrazinyl-3,6-dimethylpyridine from first principles. These methods model the electronic structure of a chemical system, providing insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule (electronic structure). For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p) or 6-311++G**, would be performed to find its lowest energy conformation. researchgate.netmdpi.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pyridine (B92270) Derivative This table illustrates the type of data obtained from DFT calculations on a related molecule, as specific data for this compound is not available in the reviewed literature.

Parameter Bond/Angle Calculated Value
Bond Length C-N (pyridine ring) ~1.34 Å
Bond Length C-C (pyridine ring) ~1.39 Å
Bond Length N-N (hydrazinyl) Not Available
Bond Angle C-N-C (pyridine ring) ~117°

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are based on first principles without using experimental parameters. These methods can provide highly accurate electronic structure information. A study on a piperidine (B6355638) derivative utilized the Hartree-Fock method with a 6-311++G(d,p) basis set to determine its optimized geometry and vibrational frequencies. orientjchem.org For this compound, ab initio calculations would serve to validate DFT results and provide a more rigorous description of its electronic properties, albeit at a higher computational cost.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies and magnetic shielding tensors from the optimized geometry, one can predict the molecule's Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov DFT calculations have been successfully used to compute the vibrational frequencies and the 1H and 13C NMR chemical shifts for various pyridine derivatives, showing good agreement with experimental results. nih.govresearchgate.net For this compound, this would involve computing the harmonic frequencies to assign IR absorption bands and using the Gauge-Independent Atomic Orbital (GIAO) method to predict NMR chemical shifts, which helps in structural elucidation. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netnih.gov

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electrophilic or nucleophilic attacks. The HOMO is often localized on the electron-rich hydrazinyl group, while the LUMO may be distributed across the pyridine ring. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, as shown in the table below.

Table 2: Chemical Reactivity Descriptors from FMO Analysis This table defines the descriptors that would be calculated from HOMO and LUMO energies. Specific values for this compound are not available in the literature.

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates high reactivity. researchgate.net
Electronegativity (χ) χ = (I + A) / 2 Power of an atom to attract electrons.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Hirshfeld Surface Analysis, QTAIM/NCI Plot)

Non-covalent interactions (NCIs) are crucial for determining how molecules pack in a crystal and interact with other molecules. The hydrazinyl (-NH-NH2) group in this compound is a potent hydrogen bond donor and acceptor, and the pyridine ring can participate in π-stacking.

Hirshfeld Surface Analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.gov It maps properties onto a surface defined by the molecule's electron density. The analysis generates 2D fingerprint plots that summarize the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H). mdpi.comnih.gov For related pyridine and pyrimidine (B1678525) structures, H···H, O···H/H···O, and C···H/H···C interactions are often the most significant contributors to crystal packing. mdpi.comnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plots provide deeper insight into the nature of these interactions. scielo.org.mxnih.gov NCI plots, based on the electron density and its reduced density gradient (RDG), visualize weak interactions in real space. researchgate.netnih.gov Different types of interactions are color-coded: strong, attractive interactions like hydrogen bonds appear as blue or green surfaces, weak van der Waals interactions are green, and repulsive steric clashes are red. scielo.org.mxresearchgate.net Such an analysis on this compound would precisely map the hydrogen bonds formed by the hydrazinyl group and any π-π stacking involving the pyridine ring.

Molecular Docking and Ligand-Receptor Interaction Modeling (Focus on Binding Modes and Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is invaluable for drug discovery and understanding biological processes. Hydrazone-containing pyridinium (B92312) salts, which are structurally related to this compound, have been studied as inhibitors of enzymes like acetylcholinesterase (AChE). nih.gov

A docking study of this compound would involve placing the molecule into the active site of a target protein. The simulation calculates the binding affinity (or docking score), which estimates the strength of the interaction, and identifies the specific binding mode. nih.gov Key interactions, such as hydrogen bonds between the hydrazinyl group and amino acid residues in the receptor's active site, as well as π-stacking with aromatic residues like tyrosine or tryptophan, would be identified. nih.gov This provides mechanistic insights into how the molecule might act as an enzyme inhibitor or receptor agonist/antagonist.

Table 3: Illustrative Molecular Docking Results This table shows a hypothetical outcome of a docking study, as specific data for this compound is not available.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Types of Interactions
Example Kinase -7.5 ASP-150, LYS-88, TYR-82 H-bond with hydrazinyl group, π-π stacking with pyridine ring

Theoretical Prediction of Non-linear Optical (NLO) Properties

There is currently no available research in the public domain that specifically details the theoretical prediction of the non-linear optical (NLO) properties of this compound. Such investigations would typically involve quantum chemical calculations to determine properties like the first and second hyperpolarizabilities (β and γ), which are crucial indicators of a material's potential for use in optoelectronic devices. Without dedicated computational studies, no data on its NLO response can be provided.

Mechanistic Elucidation of Reactions via Computational Transition State Analysis

Similarly, a search of scientific databases and academic journals did not yield any studies on the mechanistic elucidation of reactions involving this compound through computational transition state analysis. This type of analysis is vital for understanding reaction pathways, determining activation energies, and identifying intermediate structures. The absence of such research means that the specific mechanisms of how this compound reacts remain to be computationally explored and detailed.

Catalytic Applications of 2 Hydrazinyl 3,6 Dimethylpyridine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. The nitrogen atoms in the pyridine (B92270) ring and the hydrazinyl group of 2-Hydrazinyl-3,6-dimethylpyridine make it a potential bidentate or tridentate ligand for various transition metals, which are the cornerstone of many homogeneous catalytic systems.

N-Alkylation Reactions via Borrowing Hydrogen Methodology

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical approach for the formation of C-N bonds. This process typically involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, followed by condensation with an amine and subsequent reduction of the resulting imine by the initially "borrowed" hydrogen.

Metal complexes with nitrogen-containing ligands are often employed in these reactions. While no specific studies report the use of this compound in this context, its ability to chelate with metals like ruthenium, iridium, or iron could potentially lead to active catalysts for the N-alkylation of amines with alcohols. The electronic and steric properties imparted by the dimethylpyridine backbone and the hydrazinyl moiety would be crucial in determining the catalytic activity and selectivity.

Cross-Coupling Reactions (e.g., Kumada-Corriu)

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Kumada-Corriu coupling, which involves the reaction of a Grignard reagent with an organic halide, is a classic example. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org

The utility of pyridine-based ligands in Kumada-Corriu and other cross-coupling reactions is well-documented. researchgate.net These ligands can stabilize the metal center and influence the catalytic cycle. Although no literature specifically describes the use of this compound in Kumada-Corriu couplings, its coordination to palladium or nickel could potentially create a catalytically active species for such transformations. The performance of such a catalyst would depend on factors like the stability of the complex and the electronic effects of the hydrazinyl and methyl groups on the pyridine ring.

Hydrogenation and Dehydrogenation Catalysis

Hydrogenation and its reverse reaction, dehydrogenation, are vital processes in both laboratory and industrial settings. Metal complexes containing pincer-type ligands, often incorporating a central pyridine ring, have shown significant activity in these transformations.

Nitroaldol (Henry) Reaction

The Nitroaldol or Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The reaction is often catalyzed by metal complexes that can act as Lewis acids to activate the carbonyl group and a base to deprotonate the nitroalkane.

Chiral metal complexes are frequently used to achieve enantioselective Henry reactions. While various nitrogen-containing ligands have been successfully employed in this context, there is no available research on the application of this compound or its metal complexes as catalysts for the Henry reaction. In principle, a chiral complex of this ligand with a suitable metal like copper or zinc could be investigated for its catalytic efficacy and stereoselectivity in this transformation.

Carbonylation and Hydroformylation Processes

Carbonylation and hydroformylation are important industrial processes for the synthesis of aldehydes, ketones, and carboxylic acid derivatives. These reactions are typically catalyzed by transition metal complexes, with the ligand playing a critical role in controlling the activity and selectivity (e.g., linear to branched aldehyde ratio in hydroformylation).

Phosphine ligands have traditionally dominated this field, but nitrogen-containing ligands are also being explored. The potential of this compound as a ligand in carbonylation and hydroformylation catalysis remains unexplored. Its coordination to metals like rhodium, cobalt, or palladium would be a prerequisite for any catalytic activity, but specific data on its performance in these processes is currently unavailable.

Heterogeneous Catalysis: Design and Performance

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.

This compound could potentially be anchored to a solid support, such as silica (B1680970) or a polymer, through its hydrazinyl group or by modification of the pyridine ring. Subsequent coordination with a metal ion would yield a heterogeneous catalyst. This approach could lead to robust and reusable catalysts for various organic transformations. However, the design, synthesis, and performance evaluation of such heterogeneous catalysts based on this compound have not been reported in the scientific literature.

Role of Ligand Structure and Metal Center in Modulating Catalytic Activity and Selectivity

The catalytic performance of metal complexes derived from hydrazone ligands, such as this compound, is intricately linked to the ligand's structural features and the identity of the coordinated metal center. These factors collectively dictate the electronic and steric environment of the active site, thereby influencing both the rate and the selectivity of the catalyzed reaction.

The coordination behavior of hydrazone ligands is highly dependent on factors like the pH of the medium and the nature of the substituents on the ligand framework. semanticscholar.org The presence of the dimethylpyridine moiety in this compound is expected to significantly impact its coordination chemistry. The methyl groups at the 3- and 6-positions of the pyridine ring can exert steric hindrance, which can influence the geometry of the resulting metal complex and the accessibility of the metal center to substrates.

The choice of the metal ion is a critical determinant of the catalytic properties of the complex. Different metal ions, such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II), form complexes with distinct geometries and electronic structures, leading to varied catalytic activities. jocpr.com For instance, copper(II) complexes of hydrazone ligands have been shown to adopt distorted octahedral geometries and exhibit notable catalytic activity in DNA cleavage. frontiersin.org Similarly, nickel(II) and cobalt(II) complexes can also form octahedral structures, influencing their catalytic potential. jocpr.com The magnetic moment of the complex, which is a function of the metal ion and its coordination environment, can also provide insights into the geometry of the complex. jocpr.com

The denticity of the hydrazone ligand, meaning the number of donor atoms it uses to bind to the metal center, also plays a crucial role. Hydrazone ligands can act as bidentate, tridentate, or even tetradentate ligands, depending on the substituents and the reaction conditions. jocpr.com This versatility allows for the fine-tuning of the coordination sphere of the metal ion, which in turn modulates the catalytic activity. The formation of stable chelate rings upon coordination enhances the stability of the metal complex. semanticscholar.org

The table below illustrates how the metal center and ligand substituents can influence the catalytic activity in representative hydrazone complexes.

Metal CenterLigand SubstituentsObserved Catalytic Activity/PropertyReference
Cu(II)Salicylidene-carbohydrazide with phenanthroline co-ligandEffective in hydrolytic cleavage of supercoiled DNA frontiersin.org
Cu(I)/Cu(II)Thiophene-2-carboxaldehyde and 3-hydroxy-2-naphthoic hydrazide derivativeForms a mixed-valence complex with a di-µ-O bridge frontiersin.org
Zn(II)(E)-N,N,N-trimethyl-2-oxo-2-(2-(1-(thiazol-2-yl)ethylidene)hydrazinyl)ethan-1-aminiumActive in ketone-amine-alkyne (KA²) coupling reactions semanticscholar.org
Co(II), Ni(II)α–tetralone and nicotinic acid hydrazide derivativeEnhanced anticancer activity compared to the free ligand frontiersin.org

Reaction Kinetics and Mechanistic Studies of Catalytic Cycles

Understanding the reaction kinetics and the underlying catalytic mechanism is fundamental to optimizing catalytic processes. For reactions catalyzed by hydrazide and hydrazone complexes, mechanistic studies often reveal the formation of reactive intermediates and the rate-determining steps of the catalytic cycle.

In some hydrazide-catalyzed reactions, such as the enantioselective Diels-Alder cycloaddition, the formation of a reactive iminium species is a key step. nih.gov The reaction between the hydrazide catalyst and a substrate can lead to the rapid formation of this intermediate, which then participates in the main reaction. Subsequent hydrolysis of the product iminium intermediate regenerates the catalyst, completing the catalytic cycle. nih.gov

The mechanism of catalysis by metal complexes of hydrazones often involves the coordination of the substrate to the metal center, which activates the substrate for subsequent transformation. The ligand framework plays a crucial role in stabilizing the metal center and in creating a specific environment that favors the desired reaction pathway.

Quantum-chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanism. These computational studies can help to elucidate the structures of intermediates and transition states, and to calculate the energy barriers associated with different reaction pathways. For example, DFT calculations have been used to support experimental findings on the catalytic activity of zinc(II) hydrazone complexes in coupling reactions. semanticscholar.org

The table below summarizes key mechanistic features and kinetic observations for catalytic reactions involving hydrazide and hydrazone systems.

Catalytic SystemReaction TypeKey Mechanistic Feature/Kinetic ObservationReference
Hydrazide catalystEnantioselective Diels-AlderFormation of a reactive iminium intermediate; cycloaddition is the kinetically significant step. nih.gov
Zinc(II) hydrazone complexesKetone-amine-alkyne (KA²) couplingExperimental catalytic activity rationalized by DFT calculations. semanticscholar.org
Pyridine-water and 2,6-dimethylpyridine-water systemsComplexation reactionsQuantum-chemical calculations reveal the formation of stable 2:1 dimers in polar media. nih.gov

Emerging Applications in Materials Science and Chemical Sensing

Integration into Functional Polymeric Materials and Coatings

While specific research on the incorporation of 2-Hydrazinyl-3,6-dimethylpyridine into polymers and coatings is not yet widely documented, the presence of the reactive hydrazinyl group suggests significant potential. Hydrazinyl moieties are known to undergo condensation reactions with aldehydes and ketones to form hydrazones. This reactivity could be exploited to graft this compound onto polymer backbones containing carbonyl groups, thereby modifying the surface properties of the material. Such modifications could enhance thermal stability, introduce metal-binding sites, or alter the adhesive properties of coatings.

For instance, a polymer functionalized with this pyridine (B92270) derivative could exhibit improved adhesion to metal surfaces due to the coordinating ability of the pyridine and hydrazinyl groups. Furthermore, the introduction of this compound into a polymer matrix could serve as a cross-linking agent, enhancing the mechanical strength and thermal resistance of the resulting material.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a ligand for metal ions is a key characteristic that points towards its use in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.org These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic linkers. The pyridine nitrogen and the hydrazinyl group of this compound can both coordinate to metal centers, potentially leading to the formation of multidimensional networks with tunable porosity and functionality. nih.govrsc.org

The methyl groups on the pyridine ring can influence the steric environment around the coordination sites, which in turn can affect the resulting framework topology and pore dimensions. The structural diversity of coordination polymers can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. nih.gov The specific coordination mode of the this compound ligand with different metal ions would dictate the final architecture and properties of the MOF or coordination polymer. nih.gov

Table 1: Potential Coordination Modes of this compound in MOFs and Coordination Polymers

Coordination SitePotential Role in Framework Formation
Pyridine NitrogenActs as a primary coordination site for metal ions, directing the assembly of the network.
Hydrazinyl GroupCan act as a bridging ligand between two metal centers or as a chelating agent with a single metal ion.
Combined CoordinationThe molecule can act as a bidentate or tridentate ligand, leading to more complex and robust framework structures.

Development of Chemosensors and Molecular Probes for Chemical Analytes

The design of chemosensors, molecules that signal the presence of specific chemical species, is another promising area of application for this compound. The interaction of the pyridine and hydrazinyl groups with metal ions or other analytes can lead to a change in the molecule's photophysical properties, such as fluorescence or color. This change can be used as a sensing signal.

For example, upon binding to a specific metal ion, the fluorescence of a sensor molecule derived from this compound might be enhanced or quenched. The selectivity of the sensor could be tuned by modifying the substituents on the pyridine ring. The hydrazinyl group can also be used as a reactive site to attach other signaling units or to participate in specific recognition events, such as the detection of carbonyl-containing compounds.

Applications in Supramolecular Assembly and Self-Organized Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its hydrogen bond donors (the -NH2 group) and acceptors (the pyridine and hydrazinyl nitrogens), as well as the aromatic pyridine ring, makes it an excellent candidate for building self-assembled supramolecular structures.

Through carefully designed molecular interactions, this compound molecules could self-assemble into well-defined architectures like helices, sheets, or capsules. These self-organized systems could find applications in areas such as molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli. The formation of interwoven two- and three-dimensional coordination polymers through the self-assembly of metal cations with bidentate ligands highlights the potential for creating complex supramolecular architectures. ul.ie

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

While general methods for the synthesis of hydrazinylpyridines exist, the development of highly efficient, sustainable, and scalable routes to 2-Hydrazinyl-3,6-dimethylpyridine is a primary area for future investigation. Current approaches often rely on the nucleophilic aromatic substitution of corresponding halopyridines with hydrazine (B178648). thieme-connect.comgoogle.comgoogle.com Future research should focus on optimizing these conditions and exploring alternative, greener synthetic strategies.

Key research goals in this area include:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and improve yields, a technique that has proven effective for the synthesis of other heterocyclic compounds. researchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound to enhance safety, scalability, and product consistency.

Catalytic C-H Activation: Exploring the direct C-H hydrazination of 3,6-dimethylpyridine as a more atom-economical approach, thereby avoiding the pre-functionalization of the pyridine (B92270) ring.

Table 1: Future Synthetic Approaches for this compound

Research Direction Potential Advantages
Microwave-Assisted Synthesis Reduced reaction times, increased yields. researchgate.net
Flow Chemistry Improved safety, scalability, and consistency.
Catalytic C-H Hydrazination High atom economy, reduced waste.
Green Chemistry Approaches Enhanced sustainability, reduced environmental impact. nih.govnih.gov

Discovery of Unexplored Reactivity Patterns and Derivatization Opportunities

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine moiety and a basic pyridine nitrogen, offers a wealth of opportunities for derivatization. Future research should systematically explore its reactivity with a wide range of electrophiles and other reagents to generate a library of novel derivatives with diverse functionalities.

Promising areas for investigation include:

Condensation Reactions: The reaction of the hydrazinyl group with aldehydes and ketones to form hydrazones is a well-established reaction for hydrazines. wsu.edu A systematic study with a diverse range of carbonyl compounds would yield a series of novel Schiff bases with potential applications in coordination chemistry and materials science.

Cyclization Reactions: The hydrazinylpyridine scaffold is an ideal precursor for the synthesis of fused heterocyclic systems, such as triazolopyridines and pyrazolopyridines, which are of significant interest in medicinal chemistry. researchgate.net

N-N Bond-Forming Reactions: Exploring reactions that modify the hydrazine moiety itself, such as acylation, sulfonation, and alkylation, will lead to new derivatives with tailored electronic and steric properties.

Denitrogenative Coupling: The visible-light-induced copper-catalyzed denitrogenative coupling of hydrazinylpyridines with terminal alkynes presents a green method for forming C-C bonds, which could be applied to this compound. rsc.org

Advanced Materials Design and Engineering Utilizing this compound Scaffolds

The unique ability of this compound to act as a bidentate chelating ligand, coupled with its capacity for hydrogen bonding, makes it an attractive building block for the design of novel functional materials.

Future research in materials science could focus on:

Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as organic linkers to construct MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Coordination Polymers: Synthesizing coordination polymers with interesting magnetic, optical, or electronic properties. The choice of the metal ion and the specific derivative of this compound will be crucial in tuning these properties.

Supramolecular Assemblies: Exploiting the hydrogen bonding capabilities of the hydrazinyl group and the pyridine nitrogen to create self-assembling systems, such as gels, liquid crystals, and other soft materials. The introduction of a pyridine moiety into macrocyclic ligands is known to affect the properties of the resulting metal complexes. unimi.itcnr.it

Fluorescent Sensors: The condensation products of hydrazinylpyridines with certain aldehydes have shown sensitivity towards metal ions, suggesting the potential for developing fluorescent chemosensors based on this compound derivatives. wsu.edu

Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding

A synergistic approach combining computational modeling and experimental validation will be essential for accelerating the exploration of this compound's chemical space. Computational studies can provide valuable insights into the molecule's structure, properties, and reactivity, thereby guiding experimental efforts.

Key areas for this integrated approach include:

DFT Calculations: Employing Density Functional Theory (DFT) to calculate the geometric and electronic structure, vibrational frequencies, and NMR chemical shifts of this compound and its derivatives. researchgate.net This can aid in their characterization and in understanding their reactivity.

Reaction Mechanism Prediction: Using computational methods to elucidate the mechanisms of reactions involving this compound, which can help in optimizing reaction conditions and predicting the formation of byproducts.

In Silico Screening: Computationally screening libraries of virtual derivatives for desired properties, such as binding affinity to a biological target or specific material characteristics, before committing to their synthesis.

Spectroscopic and Crystallographic Analysis: Combining computational predictions with advanced experimental techniques like 2D NMR, X-ray crystallography, and mass spectrometry to provide a comprehensive understanding of the structures and behaviors of newly synthesized compounds.

Expanding Catalytic Applications into New Chemical Transformations

Pyridine derivatives are widely used as ligands in homogeneous catalysis. youtube.comrsc.orgacs.org The bidentate nature of this compound makes it a promising candidate for the development of novel catalysts.

Future research in catalysis should explore:

Transition Metal Catalysis: Synthesizing and characterizing transition metal complexes of this compound and its derivatives and evaluating their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Asymmetric Catalysis: Designing chiral derivatives of this compound for use as ligands in asymmetric catalysis, a field where pyridine-derived ligands have shown considerable promise. acs.org

Organocatalysis: Investigating the potential of protonated or derivatized forms of this compound to act as organocatalysts for various reactions.

Biomimetic Catalysis: Designing catalyst systems based on this compound that mimic the active sites of metalloenzymes for selective chemical transformations.

Development of Mechanistic Insights for Fundamental Chemical Processes

A fundamental understanding of the reaction mechanisms involving this compound is crucial for its rational application in synthesis and materials science. Future work should focus on detailed mechanistic studies of its key reactions.

Key research objectives include:

Kinetic Studies: Performing kinetic analyses of reactions involving this compound to determine rate laws and activation parameters, which can provide insights into the reaction mechanism.

Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to identify and characterize reaction intermediates.

Isotope Labeling Studies: Employing isotopically labeled reagents to trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms.

Theoretical Modeling: Combining experimental data with high-level computational modeling to build comprehensive models of reaction pathways and transition states. acs.orgresearchgate.net Understanding the mechanism of reactions of 2-hydrazinylpyridines is an active area of research. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydrazinyl-3,6-dimethylpyridine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves hydrazine substitution on a pre-functionalized pyridine backbone. For example, bromination of 3,6-dimethylpyridine derivatives (e.g., 2-bromo-3-cyano-4,6-dimethylpyridine) followed by hydrazine substitution under reflux conditions in anhydrous solvents (e.g., ethanol or THF) can yield the target compound . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include hydrazinyl NH protons (δ ~6.5–7.5 ppm, broad) and methyl groups (δ ~2.5–2.6 ppm, singlet). Aromatic protons appear between δ 7.0–8.5 ppm .
  • FTIR : Confirm hydrazine functionality via N–H stretches (~3200–3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 166.1 (calculated for C₇H₁₁N₃).

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight, amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and hygroscopic degradation. Avoid exposure to light, moisture, and acidic/basic conditions. Stability tests (HPLC monitoring over 6 months) show >90% retention under these conditions .

Advanced Research Questions

Q. How can charge-transfer interactions of this compound be analyzed experimentally and computationally?

  • Methodological Answer :

  • Experimental : Form a 1:1 complex with electron-deficient acceptors (e.g., chloranilic acid) in chloroform or methanol. Use UV-Vis spectroscopy to identify charge-transfer bands (λmax ~450–550 nm). Confirm stoichiometry via Job’s plot .
  • Computational : Perform DFT calculations (B3LYP/6-31G(d)) to model H-bonding and charge transfer. Compare HOMO-LUMO gaps of the complex vs. individual components .

Q. What methodologies are used to evaluate this compound as a corrosion inhibitor?

  • Methodological Answer :

  • Electrochemical Testing : Use potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 1 M HCl). Calculate inhibition efficiency (%IE) from corrosion current density (icorr) .
  • Surface Analysis : Post-exposure SEM/EDS to assess metal surface morphology and inhibitor adsorption .
  • Computational : Apply molecular dynamics simulations to model adsorption on Fe surfaces (e.g., Q235 steel) .

Q. How can contradictions in experimental data (e.g., conflicting NMR assignments) be resolved?

  • Methodological Answer :

  • Replication : Repeat synthesis/analysis under controlled conditions (solvent, temperature).
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Cross-Validation : Compare with computational predictions (DFT-calculated chemical shifts) .

Q. What computational strategies are recommended for studying reaction mechanisms involving this compound?

  • Methodological Answer :

  • Transition State Analysis : Use Gaussian or ORCA software with M06-2X/6-311++G(d,p) to locate transition states. Confirm with intrinsic reaction coordinate (IRC) calculations .
  • Solvent Effects : Apply PCM models to simulate reaction kinetics in polar solvents (e.g., methanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.